molecular formula C29H32N2O8 B5126488 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate

Cat. No. B5126488
M. Wt: 536.6 g/mol
InChI Key: HJTXXFOMTVTDFV-UHFFFAOYSA-N
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Description

1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.

Mechanism of Action

1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity, and its overactivation has been implicated in the pathophysiology of various neurological disorders. By blocking the effects of glutamate on mGluR5, this compound reduces the excitatory drive of neurons and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate release and the restoration of dopamine levels in the striatum. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is its high selectivity for mGluR5, which allows for precise modulation of glutamatergic signaling in the brain. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, this compound has poor solubility in aqueous media, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the characterization of its long-term effects on neuronal function and plasticity. In addition, the development of new drug delivery systems may improve the efficacy and bioavailability of this compound in vivo.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of 3,4,5-trimethoxybenzylamine with 4-biphenylcarboxylic acid to form the corresponding amide. This amide is then coupled with piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, which is obtained as an oxalate salt.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been shown to improve motor function in animal models of Parkinson's disease by reducing glutamate release and restoring dopamine levels in the striatum. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the effects of glutamate on the mesolimbic dopamine system.

properties

IUPAC Name

oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4.C2H2O4/c1-31-24-17-20(18-25(32-2)26(24)33-3)19-28-13-15-29(16-14-28)27(30)23-11-9-22(10-12-23)21-7-5-4-6-8-21;3-1(4)2(5)6/h4-12,17-18H,13-16,19H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTXXFOMTVTDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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